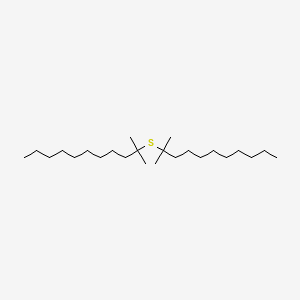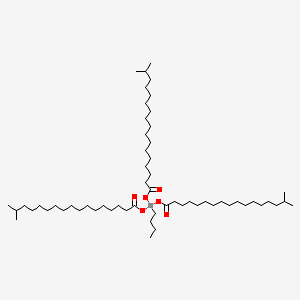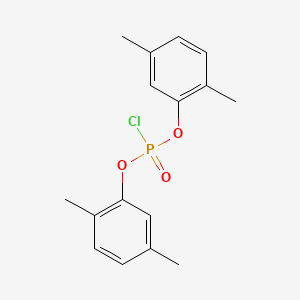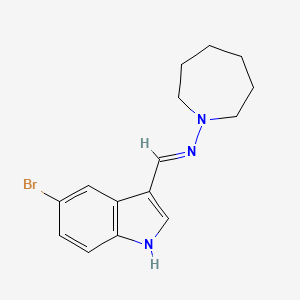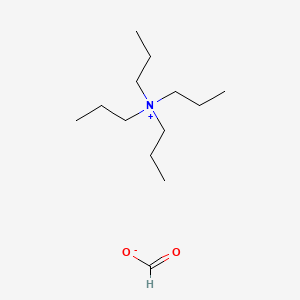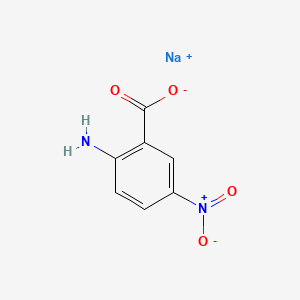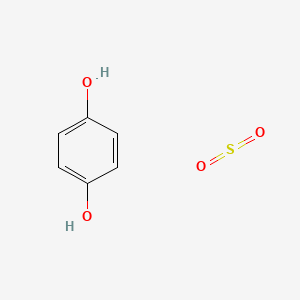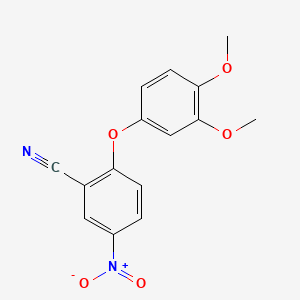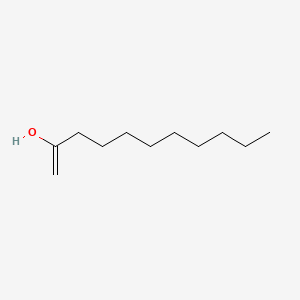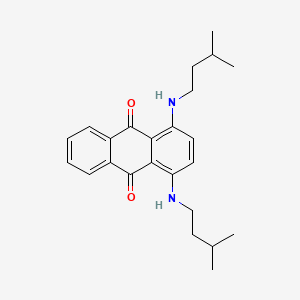
6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound features a quinoline core with a secondary butyl group attached to the sixth position. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinoline derivatives using hydrogenation catalysts. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of solvent, temperature, and pressure are critical factors in ensuring the efficiency of the industrial synthesis.
化学反応の分析
Types of Reactions
6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The secondary butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydroquinolines.
科学的研究の応用
6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Butylquinoline: Lacks the tetrahydro structure, leading to different chemical and biological properties.
6-Isobutylquinoline: Similar structure but with an isobutyl group instead of a secondary butyl group.
6-tert-Butylquinoline: Contains a tertiary butyl group, resulting in different steric and electronic effects.
Uniqueness
6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern and tetrahydroquinoline core. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
CAS番号 |
84682-11-1 |
|---|---|
分子式 |
C13H19N |
分子量 |
189.30 g/mol |
IUPAC名 |
6-butan-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19N/c1-3-10(2)11-6-7-13-12(9-11)5-4-8-14-13/h6-7,9-10,14H,3-5,8H2,1-2H3 |
InChIキー |
SGEUVWGCLKXHFC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC2=C(C=C1)NCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


